molecular formula C5H12N2O B032347 N-Nitrosoethyl-N-propylamine CAS No. 25413-61-0

N-Nitrosoethyl-N-propylamine

Cat. No.: B032347
CAS No.: 25413-61-0
M. Wt: 116.16 g/mol
InChI Key: SRYOEGQUUQSLBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-N-propylnitrous amide is an organic compound belonging to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound, specifically, has an ethyl group and a propyl group attached to the nitrogen atom, making it a substituted amide. Amides are significant in various fields due to their stability and versatility in chemical reactions.

Mechanism of Action

Mode of Action

The mode of action of N-ethyl-N-propylnitrous amide involves its interaction with its target, FAAH-1. The compound may inhibit the activity of FAAH-1, preventing the degradation of certain fatty acid amides . This could result in an increase in the levels of these fatty acid amides, leading to potential therapeutic effects . The exact mode of action of N-ethyl-N-propylnitrous amide is still under investigation.

Biochemical Pathways

The biochemical pathways affected by N-ethyl-N-propylnitrous amide are likely related to the metabolism of fatty acid amides. By inhibiting FAAH-1, the compound could affect the levels of fatty acid amides such as anandamide and oleamide . These molecules are involved in various physiological processes, including pain sensation and inflammation . The exact biochemical pathways affected by N-ethyl-N-propylnitrous amide are still under investigation.

Pharmacokinetics

The pharmacokinetics of N-ethyl-N-propylnitrous amide, like other amide compounds, would involve its absorption, distribution, metabolism, and excretion (ADME). Amides are generally well absorbed and distributed throughout the body . They are metabolized primarily in the liver, often through processes such as N-dealkylation . The exact ADME properties of N-ethyl-N-propylnitrous amide are still under investigation.

Result of Action

The result of N-ethyl-N-propylnitrous amide’s action would likely involve changes in the levels of certain fatty acid amides due to the inhibition of FAAH-1 . This could potentially lead to effects such as reduced pain and inflammation . The exact molecular and cellular effects of N-ethyl-N-propylnitrous amide are still under investigation.

Action Environment

The action of N-ethyl-N-propylnitrous amide could be influenced by various environmental factors. For example, the pH of the environment could affect the compound’s ionization state and therefore its ability to interact with its target . Additionally, factors such as temperature and the presence of other molecules could potentially influence the compound’s stability and efficacy . The exact influence of environmental factors on the action of N-ethyl-N-propylnitrous amide is still under investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-propylnitrous amide typically involves the reaction of a carboxylic acid derivative with an amine. One common method is the reaction of ethylamine and propylamine with a nitrous acid derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at a low level to prevent decomposition of the nitrous acid derivative.

Industrial Production Methods

In industrial settings, the production of N-ethyl-N-propylnitrous amide can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-propylnitrous amide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert the amide to its corresponding amine.

    Substitution: The amide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products Formed

    Oxidation: Nitro compounds.

    Reduction: Corresponding amines.

    Substitution: Various substituted amides depending on the reagents used.

Scientific Research Applications

N-ethyl-N-propylnitrous amide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-propylnitrous amide
  • N-ethyl-N-butyl nitrous amide
  • N-ethyl-N-isopropylnitrous amide

Uniqueness

N-ethyl-N-propylnitrous amide is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different physical properties, such as solubility and boiling point, and distinct biological activities.

Properties

IUPAC Name

N-ethyl-N-propylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-3-5-7(4-2)6-8/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYOEGQUUQSLBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00948276
Record name N-Ethyl-N-propylnitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00948276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [MP Biomedicals MSDS]
Record name N-Ethyl-N-nitroso-1-propanamide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21324
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

25413-61-0
Record name 1-Propanamide, N-ethyl-N-nitroso-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025413610
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Ethyl-N-propylnitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00948276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl(nitroso)propylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.